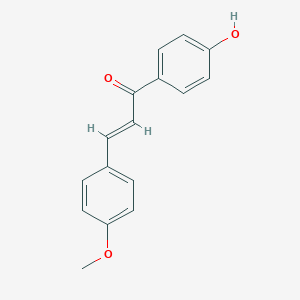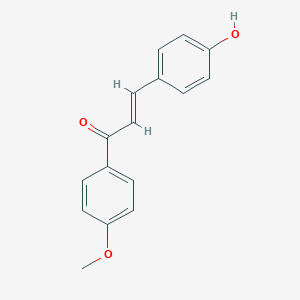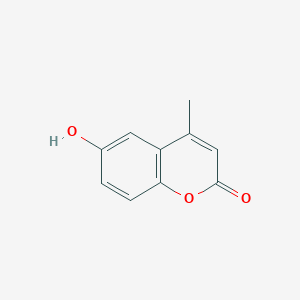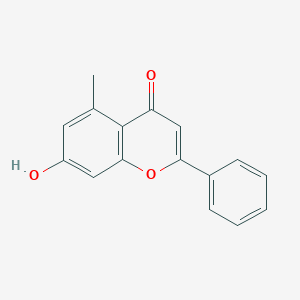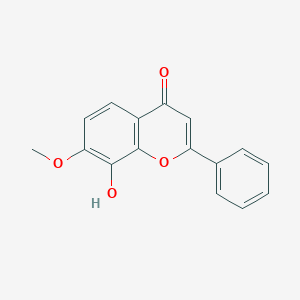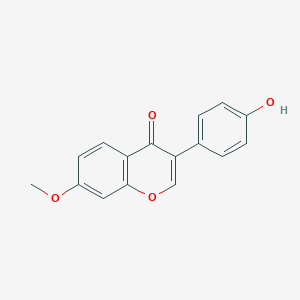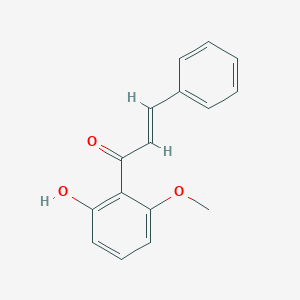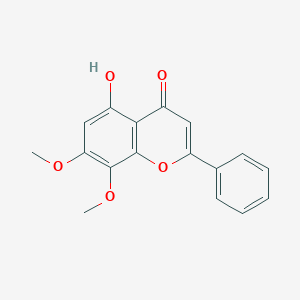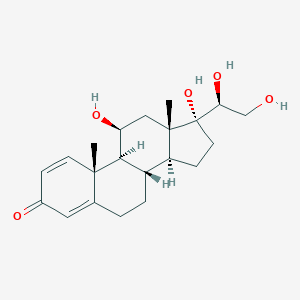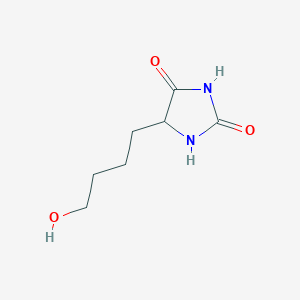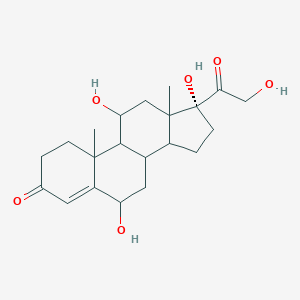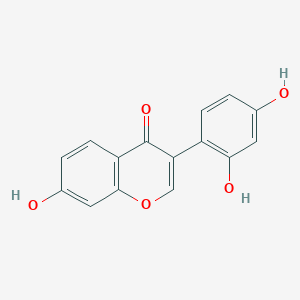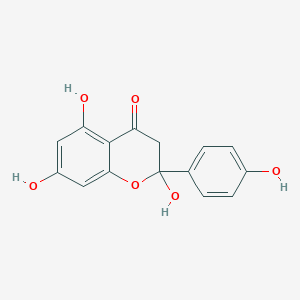
2-Hydroxynaringenin
Descripción general
Descripción
2-Hydroxynaringenin is a flavonoid compound that belongs to the class of flavanones. It is a naturally occurring substance found in various plants, including Paeoniae Alba. This compound is known for its potential biological activities and is a subject of interest in various scientific research fields .
Mecanismo De Acción
Target of Action
2-Hydroxynaringenin is a flavonoid, a class of compounds known for their diverse bioactivity and potential medicinal values Flavonoids in general are known to interact with a wide range of molecular targets in the body, including enzymes, receptors, and signaling pathways .
Mode of Action
It is known that flavonoids can interact with their targets in various ways, such as by binding to enzymes or receptors, modulating signaling pathways, or acting as antioxidants
Biochemical Pathways
This compound is involved in the flavonoid biosynthesis pathway . It is produced through the action of a flavanone 2-hydroxylase, which converts the flavanone naringenin into this compound . This compound can then be further modified through the action of O-methyltransferases .
Pharmacokinetics
Flavonoids in general are known to have variable absorption, distribution, metabolism, and excretion (adme) properties, which can be influenced by factors such as the specific structure of the flavonoid, the presence of glycosylation, and the individual’s metabolism .
Result of Action
This compound has been found to have antifungal activity. Specifically, it has been shown to inhibit the growth of two maize pathogens, Fusarium graminearum and Fusarium verticillioides . This suggests that this compound could potentially be used as a natural antifungal agent.
Action Environment
The action of this compound, like other flavonoids, can be influenced by various environmental factors. For example, the biosynthesis of flavonoids can be induced in response to environmental stresses such as pathogen infection . Additionally, the bioavailability and efficacy of flavonoids can be affected by factors such as the individual’s diet and metabolism .
Análisis Bioquímico
Biochemical Properties
2-Hydroxynaringenin is involved in various biochemical reactions. It is a substrate for C-glycosyltransferases (CGTs), enzymes that catalyze the formation of C-glycosides . The CGTs exhibit high homology but remarkably different sugar acceptor and donor selectivities .
Cellular Effects
In terms of cellular effects, this compound has been found to have antifungal activity. It is a key component in the formation of O-methylflavonoids, which significantly inhibit the growth of two maize pathogens, Fusarium graminearum and Fusarium verticillioides .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 2-hydroxyflavanones. This process is catalyzed by flavanone 2-hydroxylase (F2H), a cytochrome P450 monooxygenase . The 2-hydroxyflavanones then serve as substrates for the formation of C-glycosides .
Temporal Effects in Laboratory Settings
It is known that the compound can be converted into vitexin and isovitexin through the coupling catalysis of CjFNS I/F2H and ScCGT1-P164T .
Metabolic Pathways
This compound is involved in the biosynthesis of (iso)schaftosides, a process that is sequentially catalyzed by two 2-hydroxyflavanone-type CGTs, CGTa and CGTb . This pathway is general for the biosynthesis of (iso)schaftosides and is found in many higher plants .
Transport and Distribution
It is known that the compound can be isolated from various plants, suggesting that it can be transported and distributed within plant cells .
Subcellular Localization
It is known that the enzymes involved in its biosynthesis, such as F2H, are anchored to the endoplasmic reticulum .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxynaringenin can be synthesized through the bioconversion of naringenin using whole-cells of Yarrowia lipolytica in both surface and liquid cultures. This bioconversion process involves the use of specific biosynthetic pathways to convert naringenin into hydroxylated compounds .
Industrial Production Methods: The industrial production of this compound typically involves the extraction and purification from plant sources. due to the low concentrations and complexity of purification, biotechnological methods such as bioconversion using microbial cells are being explored as more efficient alternatives .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxynaringenin undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are essential for modifying the compound’s properties and enhancing its biological activities.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Reducing agents like sodium borohydride can be used to reduce this compound.
Glycosylation: This reaction involves the addition of sugar moieties to the compound, often catalyzed by glycosyltransferases.
Major Products: The major products formed from these reactions include various hydroxylated and glycosylated derivatives of this compound, which exhibit enhanced solubility and biological activities .
Aplicaciones Científicas De Investigación
2-Hydroxynaringenin has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other flavonoid derivatives.
Biology: The compound is studied for its role in plant defense mechanisms and its potential as a phytoalexin.
Medicine: Research has shown that this compound possesses antioxidant, anti-inflammatory, and anticancer properties, making it a candidate for developing therapeutic agents
Industry: It is used in the production of dietary supplements and functional foods due to its health benefits.
Comparación Con Compuestos Similares
Naringenin: A closely related flavanone that serves as a precursor for 2-Hydroxynaringenin.
Apigenin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Luteolin: Known for its strong anti-inflammatory and anticancer activities
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which enhances its solubility and biological activities compared to its parent compound, naringenin. Its ability to undergo glycosylation further distinguishes it from other similar flavonoids, providing additional stability and bioavailability .
Propiedades
IUPAC Name |
2,5,7-trihydroxy-2-(4-hydroxyphenyl)-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-9-3-1-8(2-4-9)15(20)7-12(19)14-11(18)5-10(17)6-13(14)21-15/h1-6,16-18,20H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFENYLPEYDNIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153307 | |
| Record name | 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58124-18-8 | |
| Record name | 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58124-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4',5,7-Tetrahydroxyflavanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


